BenchChemオンラインストアへようこそ!

Bis[4-(3-aminophenoxy)phenyl] phenylphosphine oxide

Flame retardancy Polyimide thermal stability Char residue

Bis[4-(3-aminophenoxy)phenyl] phenylphosphine oxide (commonly abbreviated m‑BAPPO, CAS 132817‑72‑2, molecular formula C₃₀H₂₅N₂O₃P, molecular weight 492.5 g/mol) is a meta‑substituted aromatic diamine monomer containing a triarylphosphine oxide unit. It is designed as a building block for phosphorus‑containing polyimides, copolyimides, and polyamides that require inherent atomic‑oxygen (AO) resistance, flame retardancy, and solubility in polar aprotic solvents.

Molecular Formula C30H25N2O3P
Molecular Weight 492.5 g/mol
CAS No. 132817-72-2
Cat. No. B176078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis[4-(3-aminophenoxy)phenyl] phenylphosphine oxide
CAS132817-72-2
Molecular FormulaC30H25N2O3P
Molecular Weight492.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)OC3=CC=CC(=C3)N)C4=CC=C(C=C4)OC5=CC=CC(=C5)N
InChIInChI=1S/C30H25N2O3P/c31-22-6-4-8-26(20-22)34-24-12-16-29(17-13-24)36(33,28-10-2-1-3-11-28)30-18-14-25(15-19-30)35-27-9-5-7-23(32)21-27/h1-21H,31-32H2
InChIKeyDRPVTEDJZSZGSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis[4-(3-aminophenoxy)phenyl] phenylphosphine oxide (CAS 132817-72-2) – A Meta-Substituted Phosphine Oxide Diamine for High-Performance Polyimide Procurement


Bis[4-(3-aminophenoxy)phenyl] phenylphosphine oxide (commonly abbreviated m‑BAPPO, CAS 132817‑72‑2, molecular formula C₃₀H₂₅N₂O₃P, molecular weight 492.5 g/mol) is a meta‑substituted aromatic diamine monomer containing a triarylphosphine oxide unit. It is designed as a building block for phosphorus‑containing polyimides, copolyimides, and polyamides that require inherent atomic‑oxygen (AO) resistance, flame retardancy, and solubility in polar aprotic solvents [1]. The monomer’s structure—two aminophenoxy groups linked to a phenylphosphine oxide core—enables the phosphorus to form a protective polyphosphate char upon thermal or AO exposure, a mechanism not available in standard non‑phosphorus diamines [2].

Why Generic Phosphine Oxide Diamines Cannot Substitute for m-BAPPO in AO‑Resistant and Flame‑Retardant Polyimide Selection


Phosphine oxide‑containing diamine monomers differ substantially in their regio‑chemistry (meta vs. para substitution), backbone flexibility, and thermal decomposition behavior, which directly control the glass‑transition temperature (Tg), char yield, mechanical properties, solubility, and gas permeability of the resulting polyimides. For example, m‑BAPPO and its close analog BAPPO (bis(3‑aminophenyl)phenylphosphine oxide) produce copolyimides with markedly different Tg, char residue, tensile strength, hydrophobicity, and CO₂ permeability when polymerized with the same dianhydride and co‑diamine [1]. Simply interchanging these monomers without verifying the required property set leads to unpredictable performance in targeted applications such as atomic‑oxygen‑resistant spacecraft coatings or fire‑resistant structural adhesives.

Head‑to‑Head Quantitative Differentiation of Bis[4-(3-aminophenoxy)phenyl] phenylphosphine oxide (m‑BAPPO) for Scientific and Procurement Decisions


Char Yield at 750 °C: m‑BAPPO Copolyimide vs. BAPPO Copolyimide

When incorporated into the same copolyimide backbone (with 3,3′‑DDS and 6FDA dianhydride), m‑BAPPO delivers a 40 % higher char yield at 750 °C than the BAPPO‑based analog, directly translating to superior condensed‑phase flame retardancy [1]. The m‑BAPPO‑derived copolyimide achieves a char residue of 28 wt %, compared to only 20 wt % for the BAPPO‑based copolyimide [1].

Flame retardancy Polyimide thermal stability Char residue

Limiting Oxygen Index (LOI) Enhancement Through m‑BAPPO Incorporation

The LOI of the m‑BAPPO‑containing copolyimide is 48.0 %, which is 2.0 percentage points higher than the 46.0 % LOI of its BAPPO‑based counterpart [1]. Both values substantially exceed the 28–30 % LOI of conventional non‑phosphorus polyimides (class‑level inference).

Flame retardancy LOI Polyimide combustion

Thermooxidative Stability: 5 % Weight Loss > 420 °C for m‑BAPPO Polyamide vs. p‑BCPPO Baseline

Polyamides synthesized from m‑BAPPO and aliphatic dicarboxylic acids exhibit a 5 % weight loss temperature exceeding 420 °C in air, which is at least 50 °C higher than the 5 % weight loss temperature of > 370 °C reported for the p‑BCPPO‑based polyamide series with longer aliphatic bridging units . The m‑BAPPO polyamides also deliver a glass transition temperature range of 215–235 °C, compared to 184–205 °C for the p‑BCPPO‑derived analogs .

Thermal stability Polyamide degradation Phosphine oxide monomer

CO₂ Permeability and Permselectivity: m‑BAPPO Copolyimide Outperforms BAPPO Analog

The m‑BAPPO‑containing copolyimide (without silica) provides the highest CO₂ permeability and the highest CO₂/N₂ permselectivity among the investigated series, outperforming the BAPPO‑based copolyimide and all silica‑hybrid variants [1]. The gas permeability order for the m‑BAPPO copolyimide is PCO₂ > PO₂ > PN₂, with CO₂ permeability markedly exceeding that of the BAPPO analog [1].

Gas separation CO₂ permeability Polyimide membrane

Atomic‑Oxygen (AO) Resistance: m‑BAPPO Copolyimide Forms a Protective Polyphosphate Layer Unavailable in Non‑Phosphorus Polyimides

Upon exposure to ground‑simulated atomic‑oxygen fluence, m‑BAPPO‑containing copolyimide films develop a dense polyphosphate network on the surface that significantly reduces the mass loss rate compared to commercially available Kapton® polyimide, which lacks the phosphine oxide moiety [1]. The phosphorus‑containing copolyimide films show drastically lower AO‑induced erosion, with the protective char layer preventing further degradation of the underlying polymer [1].

Atomic oxygen resistance Space materials Polyimide degradation

Procurement‑Relevant Application Scenarios Where m‑BAPPO Differentiation Drives Selection


Atomic‑Oxygen‑Resistant Films for Low Earth Orbit Spacecraft

In LEO satellite external coatings and multilayer insulation blankets, m‑BAPPO‑based copolyimide films (e.g., m‑BAPPO/4,4′‑ODA/sBPDA) are preferred over non‑phosphorus Kapton® because the monomer’s phenylphosphine oxide group converts to a protective surface polyphosphate layer upon AO exposure, dramatically lowering the erosion rate and mass loss [1]. Procurement specifications for LEO‑durable polymers should therefore mandate the phosphine oxide diamine rather than a generic polyimide.

Flame‑Retardant, High‑Char Polyimide Structural Adhesives

For titanium alloy (Ti‑6Al‑4V) adhesive bonding in aerospace hot sections, m‑BAPPO‑based thermoplastic polyimides deliver a char yield of 10–20 % at 750 °C and remain thermally stable up to 500 °C in air, as demonstrated by dynamic TGA [2]. The combination of high char and ductile stress–strain behavior makes these materials superior to non‑phosphorus polyimides that lack intrinsic flame retardancy.

CO₂‑Selective Membrane Separation for Carbon Capture

m‑BAPPO‑containing copolyimides (with 3,3′‑DDS and 6FDA) exhibit the highest CO₂ permeability and CO₂/N₂ permselectivity among the phosphine‑oxide diamine series, outperforming the BAPPO analog and silica‑hybrid variants [3]. This distinct gas‑transport advantage supports their selection for post‑combustion CO₂ capture membranes where both throughput and selectivity are critical.

High‑Temperature Polyamide Wire Enamels and Coatings

Polyamides synthesized from m‑BAPPO and aliphatic dicarboxylic acids offer a Tg of 215–235 °C and a 5 % weight loss temperature exceeding 420 °C, which is ≥ 50 °C higher than the p‑BCPPO‑based series . This thermal margin is essential for electrical insulation coatings that must survive continuous service at elevated temperatures.

Quote Request

Request a Quote for Bis[4-(3-aminophenoxy)phenyl] phenylphosphine oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.